2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2.C2H2O4/c17-14-5-6-16(24-14)25(22,23)21-9-7-20(8-10-21)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXIMGYWETXMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(S4)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a benzo[d]imidazole core and a sulfonyl-piperazine moiety, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.0 g/mol. The structure includes:
- A benzo[d]imidazole ring, known for its role in various biological activities.
- A piperazine ring that enhances solubility and bioavailability.
- A chlorothiophene group contributing to its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the thiazole and piperazine rings modulate various biological pathways.
Target Interactions
- Enzymatic Inhibition : The compound has shown potential to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptors such as GABA-A, influencing neurotransmitter activity.
Biological Activity Studies
Research studies have evaluated the compound's effects on various biological systems:
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones indicated effective antibacterial action.
- Escherichia coli : The compound showed moderate activity.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties:
- Cell Line Studies : Testing on human cancer cell lines showed reduced viability at certain concentrations, indicating potential cytotoxic effects.
Neuropharmacological Effects
Research indicates that the compound may interact with GABA-A receptors, potentially serving as a positive allosteric modulator (PAM). This interaction could provide therapeutic benefits for neurological disorders.
Case Studies
- Case Study 1 : A study investigated the compound's effects on GABA-A receptor modulation in vitro, revealing enhanced receptor activity and suggesting therapeutic potential in anxiety disorders.
- Case Study 2 : Another study focused on its antimicrobial efficacy, comparing it to standard antibiotics and demonstrating superior activity against resistant strains.
Data Summary Table
| Property/Activity | Observations |
|---|---|
| Molecular Formula | C16H17ClN2O7S3 |
| Molecular Weight | 446.0 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Activity | Reduced viability in human cancer cell lines |
| GABA-A Receptor Modulation | Positive allosteric modulation observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
